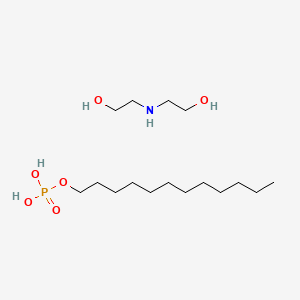
Einecs 259-473-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with dodecyl alcohol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient esterification and subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful monitoring of reactant concentrations, temperature, and pressure to optimize the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates.
Reduction: Reduction reactions can modify the ester groups, leading to different derivatives.
Substitution: The ester groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
Scientific Research Applications
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, octyl ester: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.
Phosphoric acid, hexadecyl ester: Has a longer alkyl chain, resulting in higher hydrophobicity and different applications.
Phosphoric acid, dodecyl ester: Lacks the 2,2’-iminobis[ethanol] component, making it less versatile in certain applications.
Uniqueness
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its combination of a long alkyl chain and the 2,2’-iminobis[ethanol] component. This structure provides it with enhanced surfactant properties and the ability to interact with a wide range of molecular targets, making it more versatile compared to similar compounds .
Properties
CAS No. |
65104-38-3 |
|---|---|
Molecular Formula |
C16H38NO6P |
Molecular Weight |
371.45 g/mol |
IUPAC Name |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
InChI Key |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65104-38-3 65104-39-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

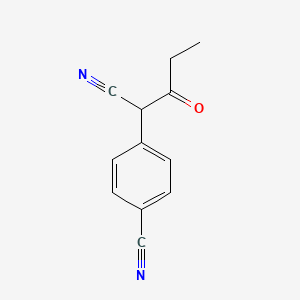
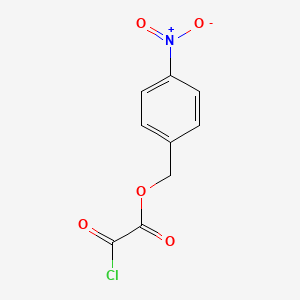
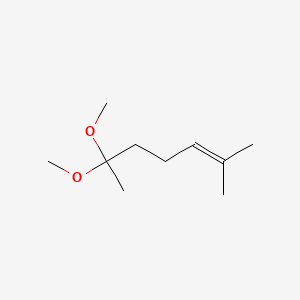
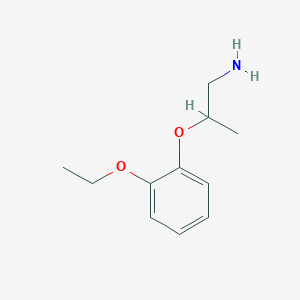
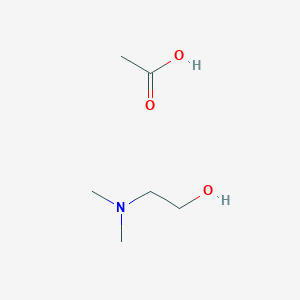
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)



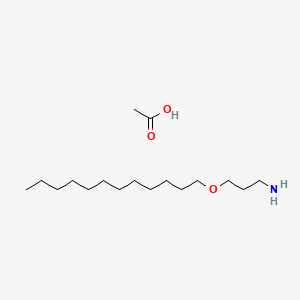
![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

